5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

lipophilicity physicochemical property structure-activity relationship

5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1881693-51-1; molecular formula C9H7N3O3; molecular weight 205.17 g/mol) is a heterocyclic building block belonging to the 3,5-disubstituted 1,2,4-oxadiazole class, incorporating a 3-methylpyridin-4-yl substituent at the 5-position and a free carboxylic acid at the 3-position. The 1,2,4-oxadiazole ring is a validated bioisostere for ester, amide, and carboxylic acid functionalities in medicinal chemistry, conferring enhanced hydrolytic and metabolic stability relative to the parent carbonyl-containing groups.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
Cat. No. B13063754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C9H7N3O3/c1-5-4-10-3-2-6(5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14)
InChIKeyOPGYLZNMTFQHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1881693-51-1) – Procurement-Relevant Structural and Scaffold Profile


5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1881693-51-1; molecular formula C9H7N3O3; molecular weight 205.17 g/mol) is a heterocyclic building block belonging to the 3,5-disubstituted 1,2,4-oxadiazole class, incorporating a 3-methylpyridin-4-yl substituent at the 5-position and a free carboxylic acid at the 3-position . The 1,2,4-oxadiazole ring is a validated bioisostere for ester, amide, and carboxylic acid functionalities in medicinal chemistry, conferring enhanced hydrolytic and metabolic stability relative to the parent carbonyl-containing groups [1].

Why 5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Freely Replaced by Unsubstituted or Regioisomeric Pyridyl-oxadiazole Analogs


Although multiple pyridine-substituted 1,2,4-oxadiazole-3-carboxylic acids share the same core scaffold (e.g., 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid, CAS 1086380-39-3, MW 191.14; or 5-(pyridin-3-yl) analog, CAS 1086380-42-8), the presence of the methyl group at the 3-position of the pyridine ring in the target compound introduces a measurable lipophilicity shift and alters the pKa of the pyridine nitrogen, affecting both solubility and molecular recognition [1]. Reviews of the 1,2,4-oxadiazole class document that even minor substitution changes on the aryl/heteroaryl ring at C5 can significantly modulate target selectivity, metabolic stability, and off-target profiles, making direct interchange without re-optimization scientifically unsound [2].

Quantitative Differentiation Evidence for 5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid Relative to Closest Analogs


Lipophilicity Shift from Methyl Substitution on the Pyridine Ring

The target compound contains a 3-methyl group on the pyridine ring that is absent in the unsubstituted comparator 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid. Based on class-level fragment contributions, this methyl addition is predicted to increase LogP by ~0.5 units, shifting lipophilicity into a range more favorable for membrane penetration in cellular assays [1]. Cross-study comparisons of 1,2,4-oxadiazole regioisomers show that lipophilicity (log D) differences of this magnitude directly impact metabolic stability and hERG inhibition profiles [2].

lipophilicity physicochemical property structure-activity relationship

Hydrolytic Stability Advantage of 1,2,4-Oxadiazole Ring Over Amide Bioisosteres

The 1,2,4-oxadiazole ring functions as a hydrolytically stable bioisostere for amide bonds. In a direct comparison study, 1,2,4-oxadiazole-containing compounds and their corresponding amide analogues were assessed for hydrolytic stability at acidic and neutral pH via RP-HPLC. The oxadiazole derivatives demonstrated superior stability, remaining largely intact under conditions where amide analogues underwent measurable hydrolysis [1]. The target compound, by virtue of its 1,2,4-oxadiazole core, inherits this stability advantage over amide-linked analogs that might otherwise be considered for the same pharmacophore.

hydrolytic stability bioisostere amide replacement

Metabolic Stability Enhancement Documented for 1,2,4-Oxadiazole Scaffold Relative to Ester Prodrugs

In a series of alkenyldiarylmethane (ADAM) non-nucleoside reverse transcriptase inhibitors, replacement of a metabolically labile methyl ester with a 1,2,4-oxadiazole system produced compound ADAM 6, which exhibited a dramatically extended half-life of 61 hours in rat plasma, compared to rapid esterase-mediated hydrolysis of the parent ester to an inactive carboxylic acid metabolite [1]. While the target compound itself is already a carboxylic acid and not an ester, this study demonstrates the scaffold's capacity to impart metabolic stability when incorporated into larger molecular architectures, a consideration for downstream derivatization strategies.

metabolic stability rat plasma half-life

1,2,4-Oxadiazole Regioisomer Exhibits Higher Lipophilicity than 1,3,4-Oxadiazole Isosteres

The 1,2,4-oxadiazole regioisomer exhibits higher lipophilicity (log D) compared to the 1,3,4-oxadiazole isomer, resulting in distinct differences in hydrogen-bonding potential, dipole moment, and metabolic stability between the two scaffolds [1]. For procurement decisions, a 1,3,4-oxadiazole-3-carboxylic acid analog (e.g., any equivalent 1,3,4-oxadiazole regioisomer bearing a pyridyl substituent) is not a functionally equivalent replacement; the 1,2,4-oxadiazole core of the target compound confers a systematically different physicochemical profile that must be accounted for in SAR campaigns.

regioisomer comparison lipophilicity log D

Molecular Weight Differentiation Enables Fine-Tuned Physicochemical Tuning

The target compound (MW 205.17) is 14.03 Da heavier than the unsubstituted 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (MW 191.14) due to the 3-methyl substituent. This increment of one methylene unit provides a modest increase in molecular weight (+7.3%) while maintaining compliance with lead-like physicochemical space (MW < 250). The methyl group adds one additional rotatable bond relative to the unsubstituted analog, potentially influencing conformational sampling in target binding pockets .

molecular weight polar surface area lead optimization

1,2,4-Oxadiazole Bioisosteric Replacement Yields Potent, Selective MAO B Inhibition

In a hybridization strategy targeting human monoamine oxidase B (hMAO B), bioisosteric replacement with a 1,2,4-oxadiazole ring yielded the most potent and selective inhibitor in the series (compound 20: IC50 = 52 nM, selectivity index SI > 192 versus MAO A). This compound demonstrated a tight-binding mechanism with a Tm shift of +2.9 °C, confirming target engagement. While the target compound is a building block rather than a final inhibitor, this case study demonstrates the tangible potency and selectivity gains achievable when the 1,2,4-oxadiazole moiety is deployed as a bioisostere in medicinal chemistry programs [1].

MAO B inhibitor bioisostere selectivity

Evidence-Driven Application Scenarios Where 5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid Offers Differentiated Value


Amide or Ester Bioisostere Replacement in Lead Optimization with Hydrolytic Stability Requirements

Medicinal chemistry programs that have identified a carboxylic acid, amide, or ester pharmacophore but require enhanced hydrolytic stability for prolonged in vitro incubation or in vivo exposure should prioritize 5-(3-methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid as a core scaffold. The 1,2,4-oxadiazole ring has been directly compared to amide analogues and shown superior stability at acidic and neutral pH by RP-HPLC [1]. The free carboxylic acid at the 3-position allows for further derivatization (amide coupling, esterification) without compromising the oxadiazole ring integrity, while the 3-methylpyridine substituent adds a tunable lipophilicity handle [2].

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity Increments

For fragment-based screening libraries, this compound (MW 205.17) provides a 7.3% molecular weight increase over the unsubstituted pyridyl analog (MW 191.14), enabling medicinal chemists to probe the impact of incremental lipophilicity gains on binding affinity and selectivity without exceeding fragment-like property space . The 1,2,4-oxadiazole core offers higher log D than the 1,3,4-oxadiazole alternative, which may be advantageous for hydrophobic binding pockets [3].

Synthesis of Metabolically Stable Conjugates for In Vivo Pharmacology

Programs that have experienced rapid esterase-mediated clearance of ester-linked conjugates can convert to 1,2,4-oxadiazole-linked architectures. Literature precedent shows that 1,2,4-oxadiazole replacement of a labile ester extended rat plasma half-life to 61 hours in an ADAM series, compared to rapid hydrolysis of the ester progenitor [4]. The target compound’s 3-methylpyridin-4-yl moiety provides a site for further elaboration (e.g., via Suzuki coupling after halogenation of the pyridine ring) while the carboxylic acid serves as a conjugation handle.

Selective Kinase or Oxidase Inhibitor Scaffold Development

The 1,2,4-oxadiazole motif has proven capable of delivering highly selective enzyme inhibition: in an MAO B program, the 1,2,4-oxadiazole-containing compound achieved an IC50 of 52 nM with >192-fold selectivity over MAO A and a tight-binding thermal shift of +2.9 °C [1]. Incorporating 5-(3-methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid as a building block in kinase or oxidase inhibitor programs enables exploration of similar selectivity drivers, particularly where the methylpyridine ring may engage in hydrophobic or π-stacking interactions within the target binding pocket.

Quote Request

Request a Quote for 5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.